
5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone, also known as BEHP, is a pyrimidine derivative that has been extensively studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in cell proliferation, inflammation, and viral replication. For example, 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has also been reported to inhibit the activity of the hepatitis C virus (HCV) NS5B polymerase, an enzyme involved in viral replication.
Biochemical and Physiological Effects:
5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has been reported to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antiviral effects. Studies have shown that 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone can increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce the levels of reactive oxygen species (ROS) in cells. Additionally, 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Furthermore, 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has been reported to have antiviral activity against various viruses, including HCV, influenza A virus, and human immunodeficiency virus type 1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone in lab experiments is its broad range of potential applications, including cancer research, inflammation research, and virology research. Additionally, 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to have good solubility in various solvents, which makes it easier to use in experiments. However, one of the limitations of using 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone is its potential toxicity, as high doses of 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone have been reported to cause cell death in some studies. Therefore, it is important to use appropriate doses of 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone in lab experiments and to conduct toxicity studies to ensure its safety.
Zukünftige Richtungen
There are several future directions for research on 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone, including:
1. Further investigation of its mechanism of action, including the identification of its molecular targets and pathways.
2. Development of more efficient synthesis methods for 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone that yield higher yields and purity.
3. Evaluation of its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections.
4. Investigation of its potential use in combination with other drugs or therapies to enhance its efficacy.
5. Development of novel derivatives of 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone with improved pharmacological properties, such as increased potency or reduced toxicity.
In conclusion, 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone is a pyrimidine derivative that has shown promising results in scientific research applications, including as an anticancer agent, anti-inflammatory agent, and antiviral agent. Its mechanism of action, biochemical and physiological effects, advantages, and limitations have been extensively studied, and there are several future directions for research on this compound.
Synthesemethoden
5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone can be synthesized through various methods, including the reaction of 4-methylbenzaldehyde with ethylthioacetic acid, followed by cyclization with guanidine carbonate. Another method involves the reaction of 4-methylbenzaldehyde with ethylthioacetic acid, followed by cyclization with urea. Both methods have been reported to yield 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone in good yields and purity.
Wissenschaftliche Forschungsanwendungen
5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has been studied for its potential use in various scientific research applications, including as an anticancer agent, anti-inflammatory agent, and antiviral agent. Studies have shown that 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has a strong inhibitory effect on the proliferation of cancer cells and can induce apoptosis in cancer cells. Additionally, 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, 5-benzyl-2-(ethylthio)-6-hydroxy-3-(4-methylphenyl)-4(3H)-pyrimidinone has been reported to have antiviral activity against various viruses, including herpes simplex virus type 1.
Eigenschaften
IUPAC Name |
5-benzyl-2-ethylsulfanyl-6-hydroxy-3-(4-methylphenyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-3-25-20-21-18(23)17(13-15-7-5-4-6-8-15)19(24)22(20)16-11-9-14(2)10-12-16/h4-12,23H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMJVGIKZVGJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=O)N1C2=CC=C(C=C2)C)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-2-(ethylsulfanyl)-6-hydroxy-3-(4-methylphenyl)pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B6121609.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B6121610.png)
![7-(cyclohexylmethyl)-2-[3-(4-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121622.png)
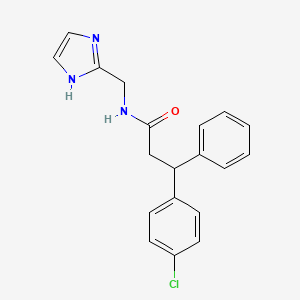
![2-thioxo-2,3,5,6,7,8,9,10-octahydrocycloocta[4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6121640.png)
![2-[3-(4-acetyl-1,4-diazepan-1-yl)-1-(3-hydroxyphenyl)-3-oxopropyl]phenol](/img/structure/B6121643.png)
![7-(cyclopropylmethyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121650.png)
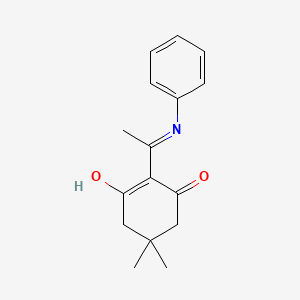
![N-(3-{[7-(2-cyclohexylethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}phenyl)acetamide](/img/structure/B6121663.png)
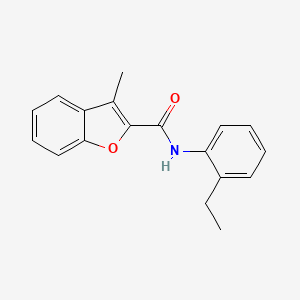
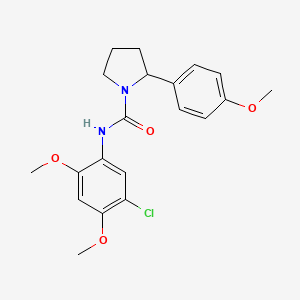
![2-chloro-N-[3-chloro-4-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B6121690.png)
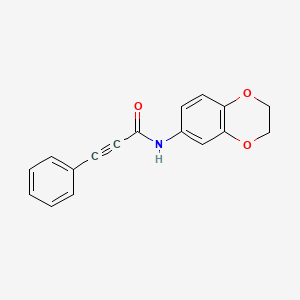
![3-methyl-1-[(3,4,5-trimethoxyphenyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6121711.png)